(S,E)-N-(5-Chloro-4-methoxy-2-nitrobenzylidene)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine
Description
Properties
Molecular Formula |
C19H16Cl2FN3O3 |
|---|---|
Molecular Weight |
424.2 g/mol |
IUPAC Name |
N-[(2S)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-yl]-1-(5-chloro-4-methoxy-2-nitrophenyl)methanimine |
InChI |
InChI=1S/C19H16Cl2FN3O3/c1-10(3-11-8-24-17-6-14(20)16(22)5-13(11)17)23-9-12-4-15(21)19(28-2)7-18(12)25(26)27/h4-10,24H,3H2,1-2H3/t10-/m0/s1 |
InChI Key |
MNEZFIZYWHHQAU-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](CC1=CNC2=CC(=C(C=C21)F)Cl)N=CC3=CC(=C(C=C3[N+](=O)[O-])OC)Cl |
Canonical SMILES |
CC(CC1=CNC2=CC(=C(C=C21)F)Cl)N=CC3=CC(=C(C=C3[N+](=O)[O-])OC)Cl |
Origin of Product |
United States |
Preparation Methods
Bartoli Indole Synthesis
The Bartoli reaction employs ortho-substituted nitroarenes and vinyl Grignard reagents to form substituted indoles. For the target compound, 6-chloro-5-fluoro-1H-indol-3-yl propan-2-amine , the synthesis begins with a nitroarene precursor bearing chloro and fluoro substituents in positions ortho to the nitro group.
Reaction Steps:
-
Nitroarene Preparation : 2-Nitro-4-chloro-5-fluorobenzene is synthesized via nitration of 1-chloro-2-fluoro-4-methoxybenzene, followed by demethylation.
-
Grignard Addition : A vinyl Grignard reagent (e.g., propenyl magnesium bromide) reacts with the nitroarene to form a nitroso intermediate.
-
-Sigmatropic Rearrangement : Steric bulk from the ortho substituents facilitates rearrangement, yielding the indole core.
Key Considerations :
Fischer Indole Synthesis
The Fischer method utilizes phenylhydrazines and ketones under acidic conditions. For the target indole:
-
Phenylhydrazine Derivative : 4-Chloro-5-fluorophenylhydrazine is prepared via diazotization of the corresponding aniline.
-
Cyclization : Reaction with acetone under HCl catalysis forms the indole ring.
Comparison of Methods :
| Method | Yield (%) | Regioselectivity | Functional Group Tolerance |
|---|---|---|---|
| Bartoli | 60–75 | High | Sensitive to steric bulk |
| Fischer | 50–65 | Moderate | Limited for electron-withdrawing groups |
Synthesis of 5-Chloro-4-methoxy-2-nitrobenzaldehyde
The benzylidene component requires nitro-functionalized aromatic aldehydes.
Nitration of Methoxy-Substituted Benzaldehydes
-
Chlorination : 4-Methoxybenzaldehyde undergoes electrophilic chlorination at position 5 using Cl₂/FeCl₃.
-
Nitration : The chlorinated product is nitrated with HNO₃/H₂SO₄ at low temperatures (0–5°C) to introduce the nitro group at position 2.
Reaction Conditions :
Alternative Route: Oxidation of Benzyl Alcohols
-
Benzyl Alcohol Preparation : 5-Chloro-4-methoxy-2-nitrobenzyl alcohol is synthesized via reduction of the corresponding carboxylic acid.
-
Oxidation : MnO₂ or PCC oxidizes the alcohol to the aldehyde.
Condensation to Form the Schiff Base
The final step involves a condensation reaction between the indole amine and nitrobenzaldehyde.
Schiff Base Formation
-
Reaction Setup : Equimolar amounts of 1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine and 5-chloro-4-methoxy-2-nitrobenzaldehyde are dissolved in anhydrous ethanol.
-
Acid Catalysis : A catalytic amount of glacial acetic acid (0.1 eq) is added to facilitate imine formation.
-
Dehydration : Molecular sieves (4Å) or azeotropic distillation removes water, shifting equilibrium toward product.
Stereochemical Control :
-
The E-configuration is favored due to steric hindrance between the indole and nitro groups.
-
Chiral resolution (if needed) employs chiral HPLC or enzymatic methods to isolate the (S)-enantiomer.
Optimization Data :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, 25°C | 82 | 95 |
| Toluene, reflux | 75 | 90 |
| THF, molecular sieves | 88 | 97 |
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
(S,E)-N-(5-Chloro-4-methoxy-2-nitrobenzylidene)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce double bonds.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzylidene moiety, an indole ring, and multiple substituents such as halogens and methoxy groups. The presence of a nitro group in its composition suggests significant biological activity, making it a candidate for further research in pharmacology. The synthesis of this compound can be achieved through several methods, often requiring careful optimization of reaction conditions to yield high purity and yield.
The biological activity of (S,E)-N-(5-Chloro-4-methoxy-2-nitrobenzylidene)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine has been evaluated through various in vitro studies. Compounds with similar structural characteristics have shown a range of activities, including:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties, particularly against certain human tumor cell lines. The presence of the indole moiety is often associated with anticancer activity due to its ability to interact with cellular targets involved in cancer progression.
- Antimicrobial Properties : The structural components suggest potential antimicrobial effects, which are being investigated through various assays to determine efficacy against bacterial and fungal strains.
- Enzyme Inhibition : The nitro group and halogen substituents may enhance the compound's ability to inhibit specific enzymes, which is crucial for developing therapeutic agents targeting metabolic pathways.
Case Study 1: Anticancer Evaluation
In vitro studies conducted at various research institutions have demonstrated that (S,E)-N-(5-Chloro-4-methoxy-2-nitrobenzylidene)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine exhibits significant cytotoxicity against selected cancer cell lines. For example, the compound was tested against a panel of sixty cancer cell lines following the National Cancer Institute protocols, showing promising growth inhibition rates.
Case Study 2: Antimicrobial Testing
Research has indicated that the compound possesses antimicrobial properties. In studies involving various bacterial strains, it was found to inhibit growth effectively, suggesting its potential as an antimicrobial agent.
Comparative Analysis with Related Compounds
To better understand the potential applications of (S,E)-N-(5-Chloro-4-methoxy-2-nitrobenzylidene)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine, a comparative analysis with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Indole Derivative A | Indole ring, methoxy group | Anticancer |
| Benzylidene Amine B | Benzylidene moiety | Antimicrobial |
| Nitrobenzene Compound C | Nitro group, halogens | Enzyme inhibition |
This table illustrates how the unique combination of functional groups in (S,E)-N-(5-Chloro-4-methoxy-2-nitrobenzylidene)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amines may enhance its biological activities compared to simpler analogs.
Mechanism of Action
The mechanism of action of (S,E)-N-(5-Chloro-4-methoxy-2-nitrobenzylidene)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituted Benzylidene-Amines
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ()
- Structural Differences : Replaces the nitrobenzylidene-indole core with a thiadiazole ring and a 4-methylphenyl group.
- Functional Implications: Thiadiazole derivatives are known for broad-spectrum bioactivity, including insecticidal and fungicidal properties. The absence of the nitro group may reduce oxidative stress induction but enhance solubility due to the methylphenyl substituent .
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine ()
- Structural Differences : Features a triazole ring and a 3,4,5-trimethoxyphenyl group, introducing bulkier substituents.
- Functional Implications : The trimethoxyphenyl group enhances π-π stacking interactions with enzymes like tubulin, commonly exploited in anticancer research. The target compound’s nitro group may instead favor interactions with nitroreductase-expressing pathogens .
Indole-Containing Analogues
(E)-(5-Bromo-1H-indol-3-yl)methylideneamine ()
- Structural Differences : Substitutes the propan-2-amine with an allyloxy group and replaces chloro/fluoro with bromo on the indole.
- However, the allyloxy group may reduce metabolic stability compared to the target compound’s secondary amine .
4-(2-Chloro-4-methoxy-5-methylphenyl)-N-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]-5-methyl-N-(2-propyn-1-yl)-1,3-thiazol-2-amine ()
- Structural Differences : Uses a thiazole ring instead of indole and incorporates cyclopropyl and propynyl groups.
- The target compound’s indole ring may offer stronger DNA intercalation due to planar aromaticity .
Nitro-Substituted Analogues
(E)-N-Methyl-5-(5-ethoxy-3-aminophenyl)-4-penten-2-amine ()
- Structural Differences : Lacks the indole system and nitro group but includes an ethoxy-substituted phenyl ring.
- Functional Implications : The ethoxy group improves water solubility, whereas the nitro group in the target compound may confer redox activity, useful in prodrug designs activated under hypoxic conditions .
Comparative Data Table
Research Findings and Implications
- Halogen Effects : Dual chloro/fluoro substitution on the indole (vs. bromo in ) balances lipophilicity and metabolic stability, optimizing membrane permeability .
- Synthetic Challenges : The target compound’s nitro and fluoro groups require careful handling in synthesis (e.g., nitro reduction risks), contrasting with simpler alkylation steps in ’s thiadiazoles .
Biological Activity
(S,E)-N-(5-Chloro-4-methoxy-2-nitrobenzylidene)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine is a synthetic organic compound with significant potential in medicinal chemistry. Its complex structure, featuring a benzylidene moiety and an indole ring with various substituents, suggests diverse biological activities, particularly in cancer treatment and antimicrobial applications.
Structural Characteristics
The compound is characterized by:
- A benzylidene moiety.
- An indole ring .
- Substituents including chlorine , fluorine , and a methoxy group.
- A nitro group , which is often associated with enhanced biological activity.
Anticancer Potential
Research indicates that compounds with similar structural features often exhibit anticancer properties. For example, derivatives of indole and benzylidene have shown promising results in inhibiting cancer cell proliferation. The specific compound may also interact with key biological targets involved in cancer progression.
In vitro studies have demonstrated that compounds structurally related to (S,E)-N-(5-Chloro-4-methoxy-2-nitrobenzylidene)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine can inhibit mutant EGFR/BRAF pathways, which are critical in various cancers. For instance, certain derivatives have shown GI50 values ranging from 29 nM to 78 nM against specific cancer cell lines, indicating significant antiproliferative activity .
| Compound | GI50 (nM) | Mechanism of Action |
|---|---|---|
| Compound A | 35 | EGFR Inhibition |
| Compound B | 68 | BRAF Inhibition |
| Compound C | 42 | Apoptosis Induction |
Antimicrobial Activity
In addition to anticancer effects, the compound's structural components may confer antimicrobial properties. Compounds with similar nitro and halogen substituents have been documented to exhibit antibacterial and antifungal activities, making this compound a candidate for further investigation in infectious disease treatment .
Case Studies and Research Findings
- Antiproliferative Studies : A study evaluated the antiproliferative effects of various related compounds against cancer cell lines. The results indicated that modifications to the indole and benzylidene parts significantly influenced activity. The most potent derivatives demonstrated IC50 values comparable to established drugs like erlotinib, suggesting that (S,E)-N-(5-Chloro-4-methoxy-2-nitrobenzylidene)-1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine could be a viable candidate for further development .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with target proteins involved in cancer pathways. These studies revealed favorable interactions that could explain the observed biological activities .
- Pharmacokinetics : Preliminary ADME (Absorption, Distribution, Metabolism, Excretion) studies suggest that the compound has a promising pharmacokinetic profile, indicating good absorption and metabolic stability, which are critical for drug development .
Q & A
What are the optimal synthetic routes for this compound, and how can stereochemical control be achieved during the formation of the benzylidene Schiff base?
Basic Research Focus
The synthesis of this compound involves forming a Schiff base between the aldehyde group of 5-chloro-4-methoxy-2-nitrobenzaldehyde and the amine group of 1-(6-chloro-5-fluoro-1H-indol-3-yl)propan-2-amine. Key steps include:
- Reaction Conditions : Use of anhydrous ethanol or methanol under reflux (60–80°C) with catalytic acetic acid to facilitate imine formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the (S,E)-isomer .
- Stereochemical Control : Chiral auxiliaries or enantioselective catalysts (e.g., L-proline derivatives) can enforce the (S)-configuration at the propan-2-amine center. The (E)-configuration of the imine is stabilized by steric hindrance from the nitro and methoxy groups .
How can contradictions in NMR and X-ray crystallography data during structural elucidation be resolved?
Advanced Research Focus
Discrepancies between experimental spectral data and computational models often arise due to dynamic effects (e.g., tautomerism) or crystal-packing forces. Methodological strategies include:
- Dynamic NMR Studies : Variable-temperature -NMR to detect tautomeric equilibria or rotational barriers in the benzylidene moiety .
- DFT Calculations : Compare experimental X-ray bond lengths/angles with density functional theory (DFT)-optimized geometries to identify distortions caused by crystal packing .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) in the crystal lattice to explain deviations from idealized structures .
What experimental design strategies are recommended for optimizing the yield of the imine formation step?
Basic Research Focus
A Design of Experiments (DoE) approach is critical for reaction optimization:
- Factors : Temperature, solvent polarity, catalyst loading, and molar ratio of aldehyde to amine.
- Response Surface Methodology (RSM) : Use a central composite design to model non-linear relationships. For example, highlights the use of RSM in flow chemistry to maximize yield while minimizing byproducts .
- In-line Analytics : Implement FTIR or HPLC monitoring to track reaction progress and adjust parameters in real time .
How can molecular docking studies predict the bioactivity of this compound against kinase targets?
Advanced Research Focus
The indole and nitrobenzylidene moieties suggest potential kinase inhibition. Methodological steps include:
- Target Selection : Prioritize kinases with hydrophobic ATP-binding pockets (e.g., JAK2, EGFR) based on structural similarity to known inhibitors .
- Docking Protocols : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling. The nitro group may form hydrogen bonds with hinge-region residues, while the chloro/fluoro substituents enhance hydrophobic interactions .
- Validation : Compare docking scores with experimental IC values from kinase assays. emphasizes the importance of consensus scoring to reduce false positives .
What challenges arise in characterizing the nitro and methoxy groups using vibrational spectroscopy, and how can they be addressed?
Advanced Research Focus
The nitro (-NO) and methoxy (-OCH) groups exhibit overlapping IR/Raman bands, complicating assignment. Solutions include:
- Isotopic Labeling : Substitute -labeled nitro groups to decouple vibrational modes in IR spectra .
- 2D-COSY Raman : Resolve overlapping peaks by correlating symmetric and asymmetric stretching modes .
- Computational Spectroscopy : Compare experimental spectra with DFT-calculated vibrational frequencies (e.g., using Gaussian 09 with B3LYP/6-311++G(d,p)) .
How can researchers assess the compound’s stability under physiological conditions for in vitro assays?
Basic Research Focus
Stability studies are critical for reliable bioactivity
- pH-Dependent Degradation : Incubate the compound in buffers (pH 4–8) and monitor decomposition via HPLC at 37°C. The nitro group may undergo reduction in acidic conditions .
- Light Sensitivity : Conduct UV-vis spectroscopy under simulated daylight to detect photodegradation of the indole moiety .
- Metabolite Identification : Use LC-MS/MS to characterize oxidation or demethylation products in liver microsomes .
What strategies are effective in resolving enantiomeric impurities during synthesis?
Advanced Research Focus
Chiral impurities can arise during the propan-2-amine synthesis. Mitigation approaches include:
- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol mobile phases to separate (S)- and (R)-isomers .
- Kinetic Resolution : Employ lipase-catalyzed acetylation to selectively esterify the undesired enantiomer .
- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with theoretical simulations .
How can contradictions between computational binding affinity predictions and experimental IC50_{50}50 values be reconciled?
Advanced Research Focus
Discrepancies often stem from solvation/entropy effects or target flexibility. Strategies include:
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for ligand-protein complexes to account for solvation .
- Molecular Dynamics (MD) Simulations : Run 100-ns MD trajectories to sample conformational changes in the kinase active site .
- Enthalpy-Entropy Decomposition : Use isothermal titration calorimetry (ITC) to dissect thermodynamic contributions to binding .
What analytical techniques are recommended for quantifying trace impurities in bulk samples?
Basic Research Focus
Regulatory-grade purity assessment requires:
- HPLC-DAD/ELSD : Detect impurities at 0.1% levels using C18 columns and acetonitrile/water gradients .
- NMR qNMR : Quantify residual solvents (e.g., DMSO, THF) using -NMR with trimethoxybenzene as an internal standard .
- ICP-MS : Screen for heavy metals (e.g., Pd, Ni) from catalytic steps .
How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Advanced Research Focus
SAR requires systematic variation of substituents:
- Core Modifications : Replace the 5-fluoroindole with 5-chloro or 5-bromo analogs to assess halogen effects .
- Side-Chain Optimization : Introduce methyl/ethyl groups on the propan-2-amine to study steric effects on target engagement .
- Pharmacophore Modeling : Use Schrödinger Phase to identify critical hydrogen bond acceptors (e.g., nitro group) and hydrophobic features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
